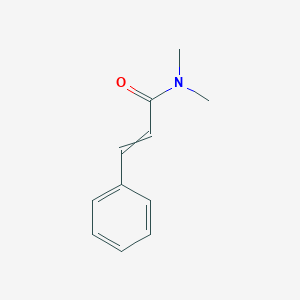

N,N-dimethyl-3-phenylacrylamide

Description

Molecular Architecture and Isomeric Forms

IUPAC Nomenclature and Constitutional Isomerism

The systematic IUPAC name for N,N-dimethyl-3-phenylacrylamide is (E)-N,N-dimethyl-3-phenylprop-2-enamide , reflecting the trans configuration of the α,β-unsaturated acrylamide group. The structure comprises:

- A propenamide backbone (CH₂=CH–C(=O)–) with a phenyl group at the β-position.

- Two methyl groups bonded to the nitrogen atom, rendering it a tertiary amide.

Constitutional isomers arise from variations in substituent placement:

Geometric (E/Z) Isomerism Analysis

The α,β-unsaturated acrylamide group enables E/Z isomerism due to restricted rotation around the C2–C3 double bond.

Experimental studies show the E isomer dominates at equilibrium (>95%) due to minimized steric clashes between the phenyl group and amide substituents. Photoisomerization under UV light (λ = 365 nm) induces partial conversion to the Z isomer, though reversion occurs spontaneously.

Conformational Dynamics via Rotational Barriers

The amide bond (C=O–N) exhibits restricted rotation, with a rotational barrier (ΔG‡) governing interconversion between syn and anti conformers.

Key Findings:

- Amide Bond Rotation :

| Method | Rotational Barrier (kcal/mol) | Source |

|---|---|---|

| Dynamic NMR (CDCl₃) | 16.4 ± 0.5 | |

| DFT (M06-2X/6-311++G(d,p)) | 17.2 | |

| MP2/6-31+G* | 15.8 |

- C=C Bond Dynamics :

- The acrylamide double bond has a rotational barrier of ~40 kcal/mol, making E/Z interconversion negligible at room temperature without catalysis.

Propriétés

IUPAC Name |

N,N-dimethyl-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-12(2)11(13)9-8-10-6-4-3-5-7-10/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTDAKUUKGHNCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Amide Nitrogen

- (E)-N,N-Diethyl-3-phenylacrylamide (CAS: 6628-47-3): Structure: Diethyl groups replace dimethyl on the amide nitrogen. Applications: Less explored in catalysis but used in polymer precursors due to enhanced hydrophobicity .

- N-Phenylacrylamide Derivatives: (E)-2-Cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01):

- Structure: Incorporates a cyano group and indole ring, enabling π-π stacking and hydrogen bonding.

- Synthesis: Knoevenagel condensation with indole aldehyde; yields anti-inflammatory activity (50 mg/kg in vivo) .

- Applications : Anti-inflammatory drug candidate with reduced gastrointestinal toxicity compared to indomethacin .

Variations in the Acrylamide Backbone

- 2-Cyanoarylacrylamide (2-CAA) Derivatives: Structure: Cyano substituent at the α-position and aryl groups at the β-position. Properties: Exhibit fluorescence via dimeric hydrogen bonds (C=O···H-N) and solvent-dependent tautomerism (amide vs. iminol forms) . Applications: Fluorescent probes and optoelectronic materials .

Phosphonated Poly(N-phenylacrylamide) (PDPAA) :

Geometric Isomers and Stereochemical Effects

- (Z)-N,N-Diethylhept-2-enamide: Structure: Longer alkyl chain (hept-2-enamide) with Z-configuration. NMR Analysis: DFT studies highlight upfield shifts for Z-isomers due to reduced conjugation .

- 2-(Acetylamino)-N,N-dimethyl-3-phenylacrylamide Isomers: Structural Insight: Acetylamino substituent introduces additional hydrogen-bonding sites. DFT vs. Experimental NMR: Calculations show deviations <0.5 ppm for ¹H and <3 ppm for ¹³C, validating isomer assignments .

Comparative Data Table

Key Research Findings

- Stereochemical Control : this compound’s high Z-selectivity (98:2) is attributed to Pd-catalyzed semihydrogenation mechanisms, outperforming diethyl analogs in stereoselectivity .

- NMR-DFT Synergy : DFT calculations resolve ambiguities in geometric isomer assignments, critical for drug design and materials science .

- Application Diversity: Structural modifications (e.g., cyano, phosphonated groups) expand utility from pharmaceuticals to energy materials .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N,N-dimethyl-3-phenylacrylamide with high stereochemical control?

- Methodological Answer : A Pd-catalyzed semihydrogenation protocol using alkynes as precursors achieves high stereoselectivity (98:2 cis/trans ratio). The reaction involves Pd(OAc)₂ (1 mol%), Mn powder (2 equiv), H₂O (80 equiv), and CH₃CN as solvent under N₂ at room temperature for 24 hours. Post-reaction purification via silica column chromatography yields the product (91% yield). This method is optimal for controlling stereochemistry in acrylamide derivatives .

- Key Data :

- Reaction Conditions: RT, 24 h, N₂ atmosphere.

- Yield: 91% (cis/trans = 98:2).

- Characterization: H/C NMR (CDCl₃) δ 6.61 (d, J = 12.6 Hz), 168.9 (C=O) .

Q. How can researchers validate the structural purity of This compound post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For This compound, key H NMR signals include aromatic protons (δ 7.45–7.12 ppm), vinyl protons (δ 6.61 and 6.01 ppm, J = 12.6 Hz), and dimethylamide groups (δ 2.95 and 2.80 ppm). C NMR confirms the carbonyl (δ 168.9 ppm) and aromatic carbons. High-resolution mass spectrometry (HRMS) or LC-MS further validates molecular weight .

Q. What solvent systems are compatible with This compound during purification?

- Methodological Answer : CH₃CN and H₂O are effective in Pd-catalyzed reactions. For chromatography, non-polar solvents (hexane/ethyl acetate gradients) on silica gel are recommended. Avoid DMF due to challenges in residual solvent removal, which may interfere with downstream biological assays .

Advanced Research Questions

Q. How do reaction parameters influence stereoselectivity in This compound synthesis?

- Methodological Answer : Stereoselectivity is sensitive to catalyst choice (Pd vs. other metals), solvent polarity, and hydrogen source. For example, H₂O acts as a hydrogenating agent in CH₃CN, favoring cis isomer formation. Lower temperatures (e.g., RT) reduce side reactions, while Mn promotes catalytic turnover. Systematic optimization via Design of Experiments (DoE) is advised to fine-tune variables .

- Data Contradiction Note : Some studies report reduced stereoselectivity with bulkier alkynes; confirm substrate compatibility before scaling up .

Q. How can researchers evaluate the bioactivity of This compound derivatives?

- Methodological Answer :

In vitro : Use macrophage models (e.g., J774 cells) to assess anti-inflammatory activity via nitrite inhibition (Griess assay) and cytokine profiling (ELISA for IL-1β, TNFα). Ensure non-cytotoxic concentrations (e.g., <50 μM) via MTT assays .

In vivo : Employ CFA-induced paw edema or zymosan-induced peritonitis models. Dose at 50 mg/kg (oral/IP) and compare to dexamethasone controls. Monitor edema reduction and leukocyte migration .

- Data Contradiction Resolution : In vitro cytokine inhibition may not translate to in vivo efficacy due to metabolic stability or bioavailability. Use pharmacokinetic studies (e.g., plasma half-life) to bridge gaps .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., Western blot for protein expression vs. ELISA). For inconsistent in vivo results, check batch-to-batch compound purity (HPLC >99%) and consider species-specific metabolic differences. Meta-analyses of published data can identify confounding variables (e.g., solvent choice in cell culture) .

Q. How can computational modeling predict This compound reactivity in novel reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.